Structural Divergence from Class-Preferred K_ATP Channel Inhibitor Pharmacophore
The patent family most closely associated with piperidinesulfonylureas establishes a preferred structure-activity relationship (SAR) where high K_ATP channel inhibitory activity is achieved with a 5-chloro-2-methoxyphenyl group as the urea terminus (R(2)/R(3) positions) combined with a small alkyl group at R(1) [1]. The target compound, 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, deviates from this optimized pharmacophore by possessing an unsubstituted phenyl terminus and a thiophene-2-sulfonyl moiety .
| Evidence Dimension | Structural alignment with class-defined SAR for target activity |
|---|---|
| Target Compound Data | Unsubstituted N-phenylurea terminus; Thiophene-2-sulfonyl-piperidine |
| Comparator Or Baseline | Preferred class embodiment: 5-chloro-2-methoxyphenylurea terminus; small alkyl-sulfonyl-piperidine [1] |
| Quantified Difference | Qualitative deviation from preferred pharmacophore; no matched molecular pair activity data available for direct comparison. |
| Conditions | Inference based on Markush structure analysis and preferred compound claims in patent literature. |
Why This Matters
This structural deviation implies that potency and selectivity profiles cannot be assumed to match those of the class-leading compounds, making independent evaluation essential for any assay requiring defined K_ATP modulation.
- [1] Gerlach, U. et al. Piperidine sulfonyl urea and -thioureas, their preparation, their use and pharmaceutical compositions containing them. U.S. Patent US8586612B2, 2013. Detailed description of preferred compounds. View Source
